Ethyl N-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-N-methoxycarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

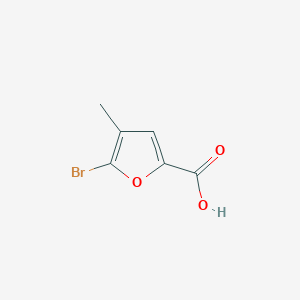

Molecular Structure Analysis

The molecular structure of similar compounds, such as “Ethyl 3-chloro-5-(trifluoromethyl)picolinate” and “Ethyl 5-chloro-3-(trifluoromethyl)picolinate”, has been reported . These compounds have a molecular formula of C9H7ClF3NO2 and a molecular weight of 253.61 . The trifluoromethyl group is strongly electron-withdrawing, which can influence the compound’s reactivity .Scientific Research Applications

Chemical Recycling and Environmental Fate

Chemical Recycling of Poly(ethylene terephthalate) : This research focuses on the chemical recycling techniques for poly(ethylene terephthalate) (PET), a polymer widely used in consumer products. The study explores hydrolysis in alkaline or acid environments to recover pure terephthalic acid monomer, which can be repolymerized into PET. This process contributes to solving the solid waste problem and conserves raw petrochemical products and energy (Karayannidis & Achilias, 2007).

Biodegradation and Environmental Impact

Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater : This review summarizes the knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate, in soil and groundwater. It identifies microorganisms capable of degrading ETBE aerobically, highlighting the complexity of its biodegradation pathways and the influence of environmental conditions on its fate (Thornton et al., 2020).

Toxicology and Health Effects

Ethyl Carbamate in Foods and Beverages : A comprehensive review of ethyl carbamate (EC), a toxic chemical found in fermented foods and alcoholic beverages. The study discusses EC's genotoxic and carcinogenic effects across several species and its classification as a probable human carcinogen. It emphasizes the importance of monitoring and reducing EC levels in consumer products to mitigate health risks (Weber & Sharypov, 2009).

Mechanism of Action

Pharmacokinetics

According to the search results , this compound has high gastrointestinal absorption and is BBB permeant, indicating that it can cross the blood-brain barrier. It is not a P-gp substrate, suggesting it is not actively pumped out of cells by the P-glycoprotein efflux pump. It is an inhibitor of CYP1A2 and CYP2C19, two important enzymes involved in drug metabolism. The compound has a log Kp (skin permeation) of -5.77 cm/s, indicating its ability to permeate the skin. Its lipophilicity, as indicated by its Log Po/w (iLOGP), is 2.19, suggesting it has a moderate ability to dissolve in fats, oils, lipids, and non-polar solvents.

properties

IUPAC Name |

ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3N2O3/c1-3-19-9(17)16(18-2)8-7(11)4-6(5-15-8)10(12,13)14/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGVEOZGIVXKHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C1=C(C=C(C=N1)C(F)(F)F)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-enamide](/img/structure/B2398676.png)

![1-((4-methoxyphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2398692.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2398694.png)